molecular formula C16H17FN2O3S B12251491 Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B12251491
M. Wt: 336.4 g/mol
InChI Key: KIEXSHUYAPEUBJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidine core, followed by the introduction of the fluorophenyl and sulfanyl groups. Common reagents used in these reactions include fluorobenzene derivatives, thiols, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate
  • Methyl 2-{[(4-bromophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different halogen substituents. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct properties.

Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H17FN2O3S/c1-10(2)19-14(20)13(15(21)22-3)8-18-16(19)23-9-11-4-6-12(17)7-5-11/h4-8,10H,9H2,1-3H3

InChI Key

KIEXSHUYAPEUBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=CN=C1SCC2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

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